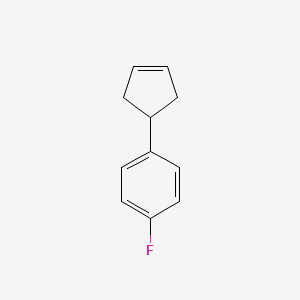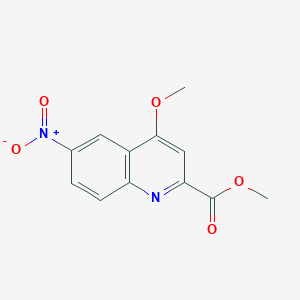
3-(Aminooxy)-3-methylbutane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminooxy)-3-methylbutane-1-thiol is an organic compound characterized by the presence of an aminooxy group (-ONH2) and a thiol group (-SH) attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminooxy)-3-methylbutane-1-thiol typically involves the introduction of the aminooxy and thiol functionalities onto a butane backbone. One common method involves the reaction of 3-methylbutan-1-ol with hydroxylamine to form the corresponding oxime, followed by reduction to yield the aminooxy group. The thiol group can be introduced through a substitution reaction using a suitable thiolating agent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminooxy)-3-methylbutane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxime group can be reduced to form primary amines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Aminooxy)-3-methylbutane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecules.
Biology: Utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique reactivity.
Industry: Employed in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Aminooxy)-3-methylbutane-1-thiol involves its reactivity with various functional groups. The aminooxy group can form stable oxime linkages with carbonyl compounds, making it useful in bioconjugation. The thiol group can form disulfide bonds, which are important in protein chemistry and the stabilization of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Aminooxy)-1-propanamine: Similar in structure but lacks the thiol group.
Aminooxyacetic acid: Contains an aminooxy group but has a carboxylic acid instead of a thiol group.
3-Amino-1-propanethiol: Contains an amino group instead of an aminooxy group.
Uniqueness
3-(Aminooxy)-3-methylbutane-1-thiol is unique due to the presence of both aminooxy and thiol groups, which confer distinct reactivity and versatility in chemical synthesis and bioconjugation applications.
Eigenschaften
Molekularformel |
C5H13NOS |
|---|---|
Molekulargewicht |
135.23 g/mol |
IUPAC-Name |
O-(2-methyl-4-sulfanylbutan-2-yl)hydroxylamine |
InChI |
InChI=1S/C5H13NOS/c1-5(2,7-6)3-4-8/h8H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
RYZMBQSOOODDLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCS)ON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


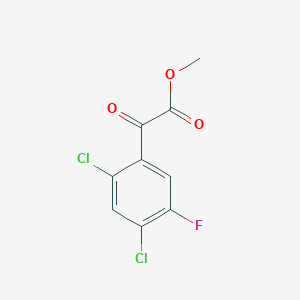

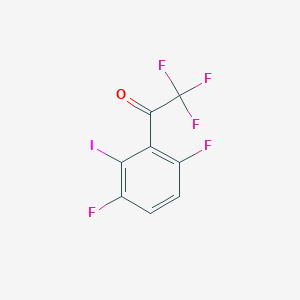
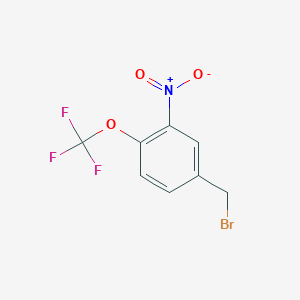
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate](/img/structure/B12850845.png)

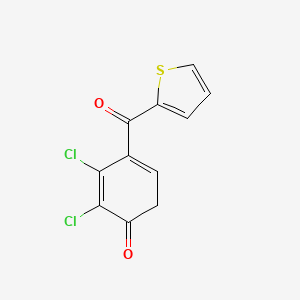

![8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine](/img/structure/B12850870.png)



